molecular formula C12H23NO5 B2962944 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 1702949-81-2

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No. B2962944
M. Wt: 261.318
InChI Key: AYEOKQJEQCBGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, also known as MMMP, is a synthetic amino acid that has been widely used in scientific research. It is a derivative of leucine and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a leucine derivative and has been shown to activate the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in protein synthesis, cell growth, and metabolism. Activation of the mTOR pathway by 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid leads to an increase in protein synthesis and cell growth.

Biochemical And Physiological Effects

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in various cell types. 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has also been shown to increase insulin secretion in pancreatic beta cells. In addition, 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has been shown to increase glucose uptake in skeletal muscle cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid in lab experiments is that it is a synthetic amino acid and can be easily synthesized in large quantities. 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is also stable and can be stored for long periods of time. However, one limitation of using 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is that it is a synthetic compound and may not accurately mimic the effects of natural amino acids in vivo.

Future Directions

There are several future directions for 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid research. One direction is to study the effects of 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid on the mTOR pathway in different cell types. Another direction is to study the effects of 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid on insulin secretion and glucose uptake in vivo. In addition, 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid could be used as a tool for drug discovery, as it has been shown to have various biochemical and physiological effects.

Synthesis Methods

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can be synthesized using a multistep process. The first step involves the protection of the carboxylic acid group of leucine using a tert-butyloxycarbonyl (Boc) group. The protected leucine is then reacted with methyl iodide to form 4-methyl-2-(tert-butoxycarbonylamino)pentanoic acid. The Boc group is then removed using trifluoroacetic acid, and the resulting amino acid is reacted with methoxyamine hydrochloride to form 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid.

Scientific Research Applications

4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has been used in various scientific research studies, including protein synthesis, drug discovery, and metabolic studies. 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has been used as a building block for the synthesis of peptides and proteins. It has also been used as a substrate for enzymes involved in the metabolism of leucine. In addition, 4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has been used to study the transport of amino acids across the blood-brain barrier.

properties

IUPAC Name

4-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)18-10(16)13-8(9(14)15)7-12(4,5)17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOKQJEQCBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-methoxy-4-methylpentanoic acid

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